![molecular formula C10H10FN3S B2995131 4-fluoro-3-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline CAS No. 1342529-49-0](/img/structure/B2995131.png)
4-fluoro-3-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-3-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline is a chemical compound characterized by its unique structure, which includes a fluorine atom, a methyl group, and a thiadiazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-3-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline typically involves multiple steps, starting with the preparation of the aniline derivative. One common synthetic route includes the following steps:
Nitration: The starting material, 4-fluoro-3-methylbenzene, undergoes nitration to introduce a nitro group, forming 4-fluoro-3-methylnitrobenzene.
Reduction: The nitro group is then reduced to an amine group, yielding 4-fluoro-3-methylaniline.
Thiadiazole Formation: The thiadiazole ring is introduced through a cyclization reaction involving the amine group and appropriate reagents, such as thionyl chloride or phosphorus pentasulfide.
Methylation: Finally, the thiadiazole derivative is methylated to produce this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as microwave-assisted synthesis and green chemistry principles can be employed to enhance efficiency and reduce environmental impact.
化学反应分析
Types of Reactions: 4-Fluoro-3-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to convert functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents at various positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Typical reagents for substitution reactions include halogens (e.g., bromine, chlorine) and strong acids (e.g., sulfuric acid).
Major Products Formed:
Oxidation Products: Various oxo derivatives, depending on the specific conditions and reagents used.
Reduction Products: Reduced forms of the compound, which may include different functional groups.
Substitution Products: Substituted derivatives with different halogens or other groups attached to the aromatic ring.
科学研究应用
4-Fluoro-3-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline has shown promise in several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound may be explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Its unique chemical properties make it suitable for use in the development of new materials and chemical processes.
作用机制
The mechanism by which 4-fluoro-3-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.
相似化合物的比较
4-Fluoro-3-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline can be compared with other similar compounds, such as:
4-Fluoro-3-methyl-N-[(1,2,3-thiadiazol-5-yl)methyl]aniline: Similar structure but with a different position of the thiadiazole ring.
3-Fluoro-4-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline: Different positions of the fluorine and methyl groups.
4-Fluoro-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline: Lacks the methyl group at the 3-position.
These compounds share similarities in their core structure but differ in the placement of substituents, leading to variations in their chemical and biological properties.
属性
IUPAC Name |
4-fluoro-3-methyl-N-(thiadiazol-4-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3S/c1-7-4-8(2-3-10(7)11)12-5-9-6-15-14-13-9/h2-4,6,12H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTCXDCMXJAXFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NCC2=CSN=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
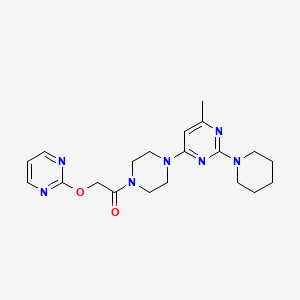
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2995051.png)
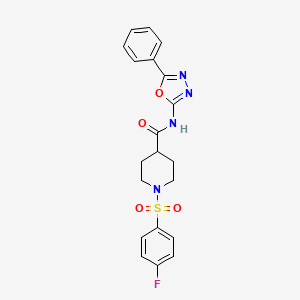
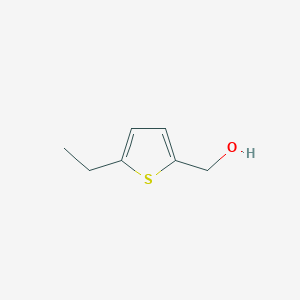
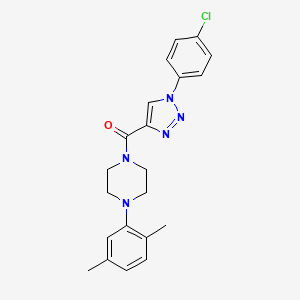
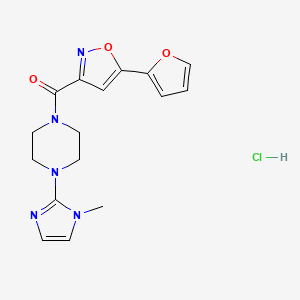
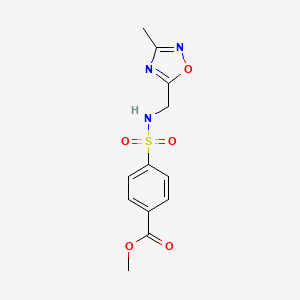
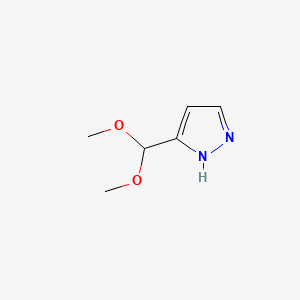
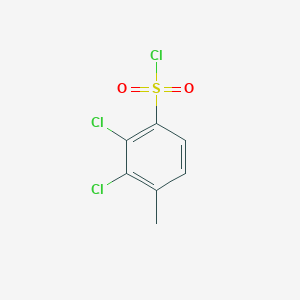
![N-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]methyl}-3-(trifluoromethyl)benzamide](/img/structure/B2995066.png)
![Tert-butyl 4-[(phenylcarbonyl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B2995067.png)
![1-(3-(diethylamino)propyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2995068.png)
![2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2995069.png)

